4-[4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline

Kinase Inhibitor AKT Computational Docking

The compound 4-[4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline (CAS 832076-07-0) is a heterocyclic small molecule (C18H18N4OS, MW 338.4 g/mol) featuring a 2,4,6-trisubstituted pyrimidine core. This scaffold belongs to the broader class of 2-morpholino-4-substituted-6-heterocyclic pyrimidines, a chemotype extensively explored for generating ATP-competitive kinase inhibitors, particularly against the PI3K/AKT/mTOR pathway and related tyrosine kinases.

Molecular Formula C18H18N4OS
Molecular Weight 338.4 g/mol
CAS No. 832076-07-0
Cat. No. B12934356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline
CAS832076-07-0
Molecular FormulaC18H18N4OS
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC(=C2)C3=CC=CS3)C4=CC=C(C=C4)N
InChIInChI=1S/C18H18N4OS/c19-14-5-3-13(4-6-14)18-20-15(16-2-1-11-24-16)12-17(21-18)22-7-9-23-10-8-22/h1-6,11-12H,7-10,19H2
InChIKeyDPOSEQCJISNEPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

832076-07-0: Understanding the 4-(Anilinyl)-6-(Thienyl)-Morpholinopyrimidine Scaffold for Targeted Kinase Probe Development


The compound 4-[4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline (CAS 832076-07-0) is a heterocyclic small molecule (C18H18N4OS, MW 338.4 g/mol) featuring a 2,4,6-trisubstituted pyrimidine core [1]. This scaffold belongs to the broader class of 2-morpholino-4-substituted-6-heterocyclic pyrimidines, a chemotype extensively explored for generating ATP-competitive kinase inhibitors, particularly against the PI3K/AKT/mTOR pathway and related tyrosine kinases [2]. The molecule incorporates three distinct pharmacophoric elements: a morpholine ring at position 4 for solubility and hinge-binding, a thiophene ring at position 6 for lipophilic interaction, and a 4-aniline group at position 2 for additional hydrogen-bonding and potential selectivity modulation. This specific substitution pattern distinguishes it from simpler morpholinopyrimidine or thienopyrimidine analogs and places it as a strategic intermediate or probe within medicinal chemistry campaigns targeting kinases such as PI3K, mTOR, and EGFR [2][3].

Risks of Interchanging 832076-07-0 with Generic Morpholinopyrimidine or Thienopyrimidine Analogs in Research


Generic substitution within the morpholinopyrimidine class is highly inadvisable due to the profound impact of the 6-position heterocycle and the 2-position aniline on both kinase selectivity and physicochemical properties. Evidence from a series of 2-morpholino, 4-substituted, 6-heterocyclic pyrimidines demonstrates that modulating the electronic nature of the 6-position heterocycle (e.g., thiophene vs. furan vs. phenyl) directly tunes pharmacokinetic behavior [1]. Furthermore, the 4-aniline group in analog series has been shown to be critical for activity against specific targets like Mer kinase and EGFR, where its removal or substitution leads to loss of potency and oral bioavailability [2]. Computational predictive models (SEA) for this specific compound indicate potential interaction profiles, including AKT family kinases, which would not be replicated by a des-anilino or des-thienyl analog [3]. Therefore, replacing this compound with a simpler 4-morpholino-6-methyl-pyrimidine or a thieno[3,2-d]pyrimidine analog would yield divergent biological data and invalidate any structure-activity relationship (SAR) conclusions.

Quantitative Differentiation of 4-[4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline from Comparator Scaffolds


Computational Binding Prediction: AKT Kinase Interaction Profile vs. Des-Anilino Analog

Computational target prediction (SEA) for 4-[4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline suggests significant interaction potential with AKT1 and AKT2 kinases (Max Tc 52), which is not predicted for the des-anilino analog 4-(4-Morpholinyl)-6-(2-thienyl)-2-pyrimidinylamine. This difference underscores the importance of the 4-aniline substituent for engaging the AKT allosteric pocket [1].

Kinase Inhibitor AKT Computational Docking Target Prediction

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. 6-Methyl Analog

The compound exhibits calculated physicochemical properties (XLogP3 = 2.6, HBD = 1, HBA = 6) that are distinct from those of a hypothetical 6-methyl substituted analog. The thiophene ring elevates lipophilicity compared to methyl while the aniline increases hydrogen-bond donor count, potentially improving binding enthalpy. Published SAR from the NVP-BKM120 series indicates that modification of the 6-position heterocycle directly modulates pharmacokinetic properties by altering electronics and lipophilicity [1][2].

Drug-Like Properties Lipophilicity ADME Scaffold Optimization

Aniline Substituent Impact: EGFR and Mer Kinase Inhibitor Scaffold Relevance

Patents and literature on aniline pyrimidine derivatives explicitly identify the 4-aniline substituent as critical for EGFR and Mer kinase inhibition [1][2]. For instance, 2-substituted aniline pyrimidine derivatives have demonstrated oral bioavailability and antitumor activity as Mer inhibitors, with the aniline moiety forming essential hydrogen bonds in the kinase hinge region. This compound's aniline substitution pattern aligns with these pharmacophore requirements, whereas morpholinopyrimidines lacking the aniline group (e.g., simple 2-amino or 2-alkylamino derivatives) fail to achieve comparable potency in these kinase assays.

EGFR Mer Kinase Aniline Pyrimidine Cancer Therapeutics

Synthetic Tractability and Purity Profile for Chemical Biology Applications

Vendor data indicates the compound is commercially available at 97% purity . The convergent synthesis from thiophene-substituted chalcones and guanidine, followed by chlorination and sequential nucleophilic substitution (morpholine then aniline), allows modular derivatization at multiple positions . This contrasts with thieno[3,2-d]pyrimidine analogs, which require different heterocyclic chemistry and may not permit facile late-stage aniline introduction.

Chemical Biology Synthetic Intermediate Purity Building Block

Application Scenarios for 4-[4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline (832076-07-0) Based on Quantitative Evidence


AKT Pathway Chemical Probe Development

The SEA-predicted interaction with AKT1, AKT2, and AKT3 (Max Tc 52) [1] makes this compound a viable starting scaffold for developing AKT chemical probes. The aniline group provides a vector for further functionalization to enhance selectivity over other AGC kinases, while the morpholine and thiophene maintain favorable drug-like properties (XLogP3 = 2.6, tPSA = 49 Ų) [2]. Researchers studying PI3K/AKT/mTOR signaling can use this compound as a core scaffold for hit-to-lead optimization, leveraging the modular synthesis to generate focused libraries.

EGFR and Mer Kinase Inhibitor Medicinal Chemistry

The 2-anilino-4-morpholino-6-thienyl pyrimidine pattern aligns with the pharmacophore requirements for EGFR (patent US20180208581) [3] and Mer kinase inhibitors [4]. The thiophene ring at position 6 offers a handle for modulating selectivity versus wild-type and mutant EGFR forms, a strategy validated in the NVP-BKM120 PI3K inhibitor optimization campaign [5]. This compound is suitable for medicinal chemistry programs requiring anilino-pyrimidine cores with tunable 6-position heterocyclic electronics.

Comparative Kinase Selectivity Profiling Studies

The compound's unique combination of morpholine, thiophene, and aniline substituents enables direct comparison with simpler morpholinopyrimidines (e.g., 2-methyl or 2-amino analogs) in kinase selectivity panels. Its predicted engagement of AKT and PDGFRB [1] provides a defined hypothesis for testing, while its computed properties (MW = 338.4, HBD = 1, HBA = 6) [2] place it in favorable lead-like chemical space. This makes it a valuable reference compound for academic screening consortia and industrial kinase profiling efforts.

Synthetic Methodology Development and Building Block Supply

With a commercial purity of 97% and catalog availability (CM1072163) , this compound serves as a reliable building block for diversifying chemical libraries. Its convergent synthetic route—beginning with thiophene-chalcone cyclization, followed by chlorination and sequential morpholine/aniline substitution —provides a robust platform for late-stage functionalization at the aniline nitrogen, the morpholine ring, or the thiophene 5-position. This synthetic tractability reduces investment risk for procurement managers sourcing starting materials for multi-step medicinal chemistry workflows.

Quote Request

Request a Quote for 4-[4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.